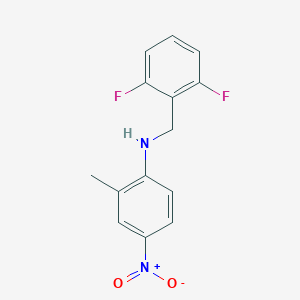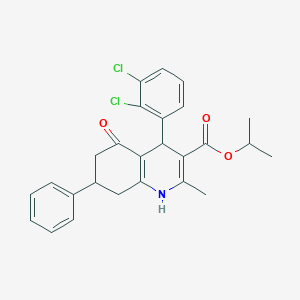
Benzyl 4-(2-bromo-4,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-(2-bromo-4,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of Benzyl 4-(2-bromo-4,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of 2-bromo-4,5-dimethoxybenzyl alcohol.
Intermediate Formation: The intermediate 2-bromo-4,5-dimethoxybenzyl bromide is prepared through electrophilic bromination and free radical bromination reactions.
Final Compound Formation: The final compound is synthesized by reacting the intermediate with appropriate reagents under controlled conditions.
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, as well as scaling up the process to meet commercial demands.
Chemical Reactions Analysis
Benzyl 4-(2-bromo-4,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include solvents like acetone, chloroform, and methanol, as well as catalysts and specific temperature and pressure conditions.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential use in drug development due to its unique structure and functional groups.
Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific characteristics.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential effects and applications in biology and medicine.
Mechanism of Action
The mechanism of action of Benzyl 4-(2-bromo-4,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
When compared to similar compounds, Benzyl 4-(2-bromo-4,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate stands out due to its unique combination of functional groups and structural features. Similar compounds include:
Properties
Molecular Formula |
C28H30BrNO5 |
|---|---|
Molecular Weight |
540.4g/mol |
IUPAC Name |
benzyl 4-(2-bromo-4,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C28H30BrNO5/c1-16-24(27(32)35-15-17-9-7-6-8-10-17)25(18-11-22(33-4)23(34-5)12-19(18)29)26-20(30-16)13-28(2,3)14-21(26)31/h6-12,25,30H,13-15H2,1-5H3 |
InChI Key |
MXXAYPDISSOEOL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3Br)OC)OC)C(=O)OCC4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3Br)OC)OC)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-BROMO-N'-{2,2-DIMETHYL-1H,2H-BENZO[F]ISOQUINOLIN-4-YL}BENZOHYDRAZIDE](/img/structure/B405685.png)

![3-amino-N'-(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)benzohydrazide](/img/structure/B405689.png)




![2-methyl-N-[4-(methylsulfanyl)benzyl]-4-nitroaniline](/img/structure/B405697.png)
![N-[(3-methoxyphenyl)methyl]-2-methyl-4-nitroaniline](/img/structure/B405702.png)



